molecular formula C8H23Cl3N4O B12414645 N1-Acetyl triethylenetetramine-d8 (trihydrochloride)

N1-Acetyl triethylenetetramine-d8 (trihydrochloride)

Cat. No.: B12414645
M. Wt: 305.7 g/mol
InChI Key: KZWCSMUYOOFYFE-SBHVQKSNSA-N
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Description

N1-Acetyl triethylenetetramine-d8 (trihydrochloride) is a deuterium-labeled version of N1-Acetyl triethylenetetramine trihydrochloride. Deuterium labeling involves replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is primarily used in scientific research, particularly in the fields of pharmacokinetics and drug metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-Acetyl triethylenetetramine-d8 (trihydrochloride) involves the acetylation of triethylenetetramine with deuterium-labeled acetic anhydride. The reaction typically occurs under controlled conditions to ensure the incorporation of deuterium atoms. The product is then purified and converted to its trihydrochloride salt form .

Industrial Production Methods

Industrial production of N1-Acetyl triethylenetetramine-d8 (trihydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The final product is often subjected to rigorous testing to confirm its isotopic labeling and chemical structure .

Chemical Reactions Analysis

Types of Reactions

N1-Acetyl triethylenetetramine-d8 (trihydrochloride) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N1-Acetyl triethylenetetramine-d8 (trihydrochloride) is widely used in scientific research, including:

    Pharmacokinetics: Used as a tracer to study the absorption, distribution, metabolism, and excretion of drugs.

    Drug Metabolism: Helps in understanding the metabolic pathways and the impact of deuterium substitution on drug metabolism.

    Clinical Mass Spectrometry: Serves as an internal standard for quantifying drug levels in biological samples.

    Isotope-Labeled Compounds: Used in various research areas requiring stable isotope labeling

Mechanism of Action

The mechanism of action of N1-Acetyl triethylenetetramine-d8 (trihydrochloride) involves its role as a tracer in pharmacokinetic studies. The deuterium atoms in the compound provide a distinct mass difference, allowing for precise quantification using mass spectrometry. This helps in tracking the compound’s distribution and metabolism in biological systems .

Comparison with Similar Compounds

Similar Compounds

    N1-Acetyl triethylenetetramine: The non-deuterated version of the compound.

    N1-Monoacetyltriethylenetetramine: A monoacetylated derivative.

    N3-Monoacetyltriethylenetetramine: Another monoacetylated derivative

Uniqueness

N1-Acetyl triethylenetetramine-d8 (trihydrochloride) is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. The presence of deuterium atoms can alter the compound’s metabolic profile, leading to slower metabolism and potentially longer-lasting effects .

Properties

Molecular Formula

C8H23Cl3N4O

Molecular Weight

305.7 g/mol

IUPAC Name

N-[2-[2-[(2-amino-1,1,2,2-tetradeuterioethyl)amino]ethylamino]-1,1,2,2-tetradeuterioethyl]acetamide;trihydrochloride

InChI

InChI=1S/C8H20N4O.3ClH/c1-8(13)12-7-6-11-5-4-10-3-2-9;;;/h10-11H,2-7,9H2,1H3,(H,12,13);3*1H/i2D2,3D2,6D2,7D2;;;

InChI Key

KZWCSMUYOOFYFE-SBHVQKSNSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])NCCNC([2H])([2H])C([2H])([2H])NC(=O)C)N.Cl.Cl.Cl

Canonical SMILES

CC(=O)NCCNCCNCCN.Cl.Cl.Cl

Origin of Product

United States

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